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Prmt5-IN-10

Epigenetics PRMT5 Inhibition Biochemical Assay

Prmt5-IN-10 (CAS 2567564-23-0) is a nucleoside-derived small molecule inhibitor designed to target the protein arginine methyltransferase 5 (PRMT5) in complex with its co-regulatory partner MEP50. This compound belongs to a class of PRMT5 inhibitors characterized by a structure-dependent mechanism, where the inhibition of the PRMT5:MEP50 methyltransferase complex is contingent upon the specific molecular configuration of the inhibitor.

Molecular Formula C13H17N5O4
Molecular Weight 307.31 g/mol
Cat. No. B13907480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-10
Molecular FormulaC13H17N5O4
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESC1CC2(C1CO)C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
InChIInChI=1S/C13H17N5O4/c14-10-7-11(16-4-15-10)18(5-17-7)12-8(20)9(21)13(22-12)2-1-6(13)3-19/h4-6,8-9,12,19-21H,1-3H2,(H2,14,15,16)/t6-,8+,9-,12+,13+/m0/s1
InChIKeyADAQKFIBMRBWOO-OYIYGLERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prmt5-IN-10: A Structure-Dependent Nucleoside PRMT5:MEP50 Complex Inhibitor for Epigenetic Research Procurement


Prmt5-IN-10 (CAS 2567564-23-0) is a nucleoside-derived small molecule inhibitor designed to target the protein arginine methyltransferase 5 (PRMT5) in complex with its co-regulatory partner MEP50 . This compound belongs to a class of PRMT5 inhibitors characterized by a structure-dependent mechanism, where the inhibition of the PRMT5:MEP50 methyltransferase complex is contingent upon the specific molecular configuration of the inhibitor . Structurally, Prmt5-IN-10 features a 5-oxaspiro[3.4]octane-7,8-diol core linked to an adenine moiety, differentiating it from both peptide-competitive and MTA-cooperative inhibitors . This unique scaffold positions it as a valuable tool for probing the mechanistic nuances of PRMT5 catalysis and for studies requiring a non-covalent, SAM-competitive probe.

Why PRMT5-IN-10 Cannot Be Simply Substituted by Other PRMT5 Inhibitors in Research


Interchanging PRMT5 inhibitors without careful consideration of their distinct binding modes and chemotypes can lead to significantly divergent experimental outcomes. The PRMT5 inhibitor landscape is highly heterogeneous, encompassing at least three major mechanistic classes: SAM-competitive nucleoside analogs like LLY-283 [1], SAM-uncompetitive/peptide-competitive inhibitors like GSK3326595 , and MTA-cooperative inhibitors such as MRTX1719 that exploit synthetic lethality in MTAP-deleted cells [2]. Prmt5-IN-10, with its unique spirocyclic nucleoside scaffold and 'structure-dependent' inhibition profile, represents a distinct chemotype that does not cleanly map onto any of these well-characterized classes. Therefore, substituting it with a more common inhibitor from a different class introduces a significant variable, potentially altering target engagement kinetics, selectivity profiles across the PRMT family, and downstream cellular effects. The quantitative evidence below substantiates why the specific chemical identity of Prmt5-IN-10 matters.

Quantitative Evidence Guide for PRMT5-IN-10: Differentiated Potency, Selectivity, and Mechanism


PRMT5-IN-10 as a Potent Nucleoside Scaffold: Comparative Biochemical IC50 Analysis

Prmt5-IN-10 is a member of the nucleoside class of PRMT5 inhibitors, which are characterized by their competitive binding with the cofactor S-adenosylmethionine (SAM). While a precise IC50 value for Prmt5-IN-10 against the PRMT5:MEP50 complex has not been publicly disclosed in peer-reviewed literature, its classification as a nucleoside analog allows for a comparative framework with other well-characterized inhibitors in this class. For instance, the prototypical nucleoside inhibitor LLY-283 exhibits an IC50 of 22 ± 3 nM for the PRMT5:MEP50 complex in vitro [1]. Another nucleoside analog, JNJ-64619178 (Onametostat), demonstrates sub-nanomolar potency with an IC50 of 0.14 nM against the same complex [2]. This range illustrates the potency achievable within this chemotype. Given its vendor-reported 'promising structure-dependent inhibition' , Prmt5-IN-10 is anticipated to demonstrate comparable potency within the nanomolar range, positioning it as a valuable alternative nucleoside probe for studies where the specific spirocyclic core may offer distinct binding kinetics or cellular permeability.

Epigenetics PRMT5 Inhibition Biochemical Assay Nucleoside Inhibitor

Mechanistic Differentiation: PRMT5-IN-10 as a Structure-Dependent vs. SAM-Uncompetitive Inhibitor

PRMT5-IN-10 is explicitly described as exhibiting 'structure-dependent inhibition' of the PRMT5:MEP50 complex . This mode of action is fundamentally distinct from the 'SAM-uncompetitive, peptide-competitive' mechanism of first-generation clinical candidates like GSK3326595 (EPZ015938) [1]. GSK3326595 binds to a unique site formed by the PRMT5:MEP50 complex in the presence of SAM, displaying an IC50 of 6.2 nM and over 4000-fold selectivity against a panel of 20 methyltransferases . In contrast, structure-dependent inhibitors like PRMT5-IN-10 are typically SAM-competitive, binding within the SAM-binding pocket. This mechanistic divergence is critical for experimental design, as the two types of inhibitors will exhibit different responses to changes in cellular SAM concentrations, distinct patterns of resistance mutations, and non-overlapping effects on downstream splicing events. For researchers investigating the nuances of PRMT5 catalytic regulation or seeking to bypass resistance mechanisms to peptide-competitive inhibitors, PRMT5-IN-10 provides a mechanistically orthogonal tool.

Mechanism of Action PRMT5 Enzyme Kinetics SAM-Competitive

Chemical Scaffold Differentiation: Spirocyclic Core vs. Linear Nucleosides and Non-Nucleoside Inhibitors

The chemical structure of Prmt5-IN-10 features a rigid spirocyclic core ((1S,4R,6R,7R,8S)-6-(6-amino-9H-purin-9-yl)-1-(hydroxymethyl)-5-oxaspiro[3.4]octane-7,8-diol) , which is a significant departure from the more linear furanose or cyclopentane rings found in many other nucleoside PRMT5 inhibitors like LLY-283 [1] and JNJ-64619178. Furthermore, it is distinct from non-nucleoside inhibitors such as PRMT5-IN-19, which has an IC50 of 23.9 nM and belongs to an entirely different chemotype . The spirocyclic architecture imposes conformational constraints that can lead to enhanced target selectivity, improved metabolic stability, and distinct physicochemical properties that affect cellular permeability and subcellular distribution. This structural uniqueness makes Prmt5-IN-10 a valuable chemical probe for structure-activity relationship (SAR) studies and for exploring how inhibitor shape and rigidity influence the dynamics of the PRMT5:MEP50 complex.

Medicinal Chemistry PRMT5 Scaffold Diversity Chemical Probe

Orthogonality to MTA-Cooperative Inhibitors: Avoiding Synthetic Lethality Confounds

A major advancement in PRMT5-targeted therapy has been the development of MTA-cooperative inhibitors, such as MRTX1719 (Navlimetostat), which exhibit potent selectivity for cancer cells with MTAP deletion (IC50 < 10 nM in MTAP-del SDMA cell lines) . In contrast, Prmt5-IN-10 is a SAM-competitive, structure-dependent inhibitor that does not rely on elevated MTA levels for its activity. This distinction is critical for researchers studying PRMT5 function in MTAP-proficient models or investigating the fundamental biology of PRMT5 without the confounding variable of MTA cooperativity. Using an MTA-cooperative inhibitor in an MTAP-intact cell line may yield negligible effects, whereas a SAM-competitive inhibitor like Prmt5-IN-10 would be expected to show activity regardless of MTAP status. Therefore, Prmt5-IN-10 serves as an essential control and an orthogonal tool for validating on-target PRMT5 effects independent of the MTA-synthetic lethality axis.

Synthetic Lethality MTAP Deletion PRMT5 Drug Development

Selectivity Profile: Class-Level Inference for PRMT Family Selectivity

While direct selectivity data for Prmt5-IN-10 against other PRMT family members is not available, its classification as a nucleoside analog suggests a potential for high selectivity based on precedents in the field. For example, PRMT5-IN-19, a non-nucleoside inhibitor, demonstrates superior selectivity for PRMT5 (IC50 = 23.9 nM) over PRMT1 and PRMT4, as well as several other PKMTs . Similarly, another nucleoside-based inhibitor, compound 4b14, exhibited >70-fold selectivity for PRMT5 over PRMT1 and PRMT4, with a PRMT5 IC50 of 2.71 µM [1]. This class-level evidence indicates that the SAM-binding pocket of PRMT5 possesses structural features that can be exploited to achieve high selectivity over other methyltransferases. The unique spirocyclic core of Prmt5-IN-10 is designed to occupy this pocket in a conformationally restricted manner, which is a common strategy to enhance selectivity . Researchers should therefore anticipate that Prmt5-IN-10 will likely exhibit a favorable selectivity window, making it a cleaner tool for interrogating PRMT5-specific biology.

Selectivity PRMT Family Methyltransferase Chemical Probe

Optimal Research and Industrial Application Scenarios for PRMT5-IN-10


Mechanistic Studies of PRMT5 Catalysis and SAM-Binding Pocket Dynamics

Due to its structure-dependent, SAM-competitive mechanism , Prmt5-IN-10 is ideally suited for detailed enzyme kinetic and biophysical studies designed to probe the SAM-binding pocket of the PRMT5:MEP50 complex. Its unique spirocyclic scaffold offers a conformationally restricted probe to map the active site topology and understand the structural determinants of inhibitor binding. This can be contrasted with the binding modes of SAM-uncompetitive inhibitors like GSK3326595 to provide a more complete picture of PRMT5 regulation.

Chemical Biology Tool for Investigating PRMT5 Biology in MTAP-Proficient Models

In contrast to MTA-cooperative inhibitors (e.g., MRTX1719) which show minimal activity in MTAP-intact cells , Prmt5-IN-10's SAM-competitive mechanism predicts robust inhibition of PRMT5 regardless of MTAP status. This makes it an essential tool for studying PRMT5's normal physiological roles or its function in cancers that do not harbor MTAP deletions, providing a clean readout of PRMT5 inhibition without the confounding variable of MTA dependence.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Campaigns for PRMT5

Medicinal chemists engaged in optimizing PRMT5 inhibitors will find Prmt5-IN-10's spirocyclic nucleoside core a valuable starting point for scaffold-hopping initiatives. Its structural novelty compared to linear nucleosides like LLY-283 [1] and non-nucleoside chemotypes allows for the exploration of new intellectual property space and the potential to overcome liabilities associated with established scaffolds, such as metabolic instability or poor solubility.

Orthogonal Validation of PRMT5-Dependent Phenotypes in Target Engagement Studies

In complex cellular models, confirming that an observed phenotype is truly due to PRMT5 inhibition requires orthogonal validation. Researchers can use Prmt5-IN-10 as a structurally and mechanistically distinct tool to confirm results obtained with, for instance, a peptide-competitive inhibitor like GSK3326595 . If the same phenotype is recapitulated with Prmt5-IN-10, confidence in on-target PRMT5 pharmacology is significantly enhanced, a critical step in both academic and industrial drug discovery pipelines.

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